N,3-benzenedicarboxamide
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Overview
Description
N,3-benzenedicarboxamide is an organic compound with a molecular structure consisting of a benzene ring substituted with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-benzenedicarboxamide typically involves the reaction of 1,3-benzenedicarboxylic acid with ammonia or amines under specific conditions. One common method involves the use of potassium iodide as a catalyst and trichloroisocyanuric acid as an oxidant . The reaction is carried out under mild conditions, making it convenient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow processes. These processes involve the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C). The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzenedicarboxamides, benzenedicarboxylic acids, and various amine derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
N,3-benzenedicarboxamide has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored as potential drug candidates for various diseases due to their ability to interact with biological targets.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-benzenedicarboxamide and its derivatives involves their interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
N,3-benzenedicarboxamide can be compared with other similar compounds, such as:
1,3-benzenedicarboxylic acid: The parent compound from which this compound is derived.
N,N’-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide: A derivative with additional hydroxyl groups, used in the synthesis of non-ionic x-ray contrast media.
Pyridinedicarboxamide: A similar compound with a pyridine ring instead of a benzene ring, used in molecular recognition studies.
Properties
CAS No. |
250343-08-9 |
---|---|
Molecular Formula |
C22H14N4O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-N,3-N-bis(4-cyanophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H14N4O2/c23-13-15-4-8-19(9-5-15)25-21(27)17-2-1-3-18(12-17)22(28)26-20-10-6-16(14-24)7-11-20/h1-12H,(H,25,27)(H,26,28) |
InChI Key |
SBVZFHPYQWDMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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